1,4-Difluoro-2-iodo-5-methoxybenzene
Description
1,4-Difluoro-2-iodo-5-methoxybenzene (C₇H₅F₂IO) is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at positions 1 and 4, an iodine atom at position 2, and a methoxy group (-OCH₃) at position 4. Its molecular weight is 282.02 g/mol.
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
1,4-difluoro-2-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 |
InChI Key |
FSLQHUUMXVWLNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1F)I)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves selective halogenation of a suitably substituted benzene precursor, often starting from 1,4-difluoro-5-methoxybenzene or related derivatives. The key challenge is the regioselective introduction of the iodine atom at the 2-position without affecting the fluorine substituents or the methoxy group.
Halogen Exchange and Directed Iodination
One effective approach involves initial preparation of 1,4-difluoro-5-methoxybenzene followed by directed ortho-iodination. The methoxy group acts as an ortho-directing substituent facilitating electrophilic aromatic substitution at the 2-position. The fluorine atoms are generally inert under these conditions, preserving the difluoro substitution pattern.
Electrophilic Iodination Conditions: Iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., silver triflate) can be employed to achieve selective iodination at low temperatures to minimize side reactions.
Solvent and Temperature: Dichloromethane or acetonitrile at 0°C to room temperature is commonly used to maintain regioselectivity and yield.
Alternative Route via Metalation and Iodination
An alternative method involves directed ortho-metalation (DoM) of 1,4-difluoro-5-methoxybenzene using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature, followed by quenching with iodine to install the iodine substituent.
This approach provides high regioselectivity, especially when the methoxy group directs lithiation to the 2-position.
The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at -78°C to 0°C.
After metalation, iodine is added to the reaction mixture to afford this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Electrophilic Iodination | 1,4-Difluoro-5-methoxybenzene | ICl or NIS, Lewis acid catalyst | DCM or MeCN, 0°C to RT | 60-75 | Requires careful temperature control |
| Directed ortho-metalation (DoM) | 1,4-Difluoro-5-methoxybenzene | n-BuLi or LDA, I2 | THF, -78°C to 0°C | 70-85 | High regioselectivity, moisture sensitive |
Detailed Reaction Procedures and Research Data
Electrophilic Iodination Procedure
Dissolve 1,4-difluoro-5-methoxybenzene in dry dichloromethane under inert atmosphere.
Cool the solution to 0°C.
Add iodine monochloride dropwise with stirring.
Stir the reaction mixture at 0°C for 1-2 hours, then allow to warm to room temperature.
Quench the reaction with aqueous sodium thiosulfate to remove excess iodine species.
Extract the organic phase, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.
Typical yields range from 60% to 75%.
Directed Ortho-Metalation and Iodination Procedure
Under nitrogen atmosphere, cool a solution of 1,4-difluoro-5-methoxybenzene in anhydrous THF to -78°C.
Slowly add n-butyllithium dropwise to the stirred solution.
Maintain the temperature at -78°C for 30-60 minutes to complete lithiation.
Add iodine dissolved in THF dropwise to the reaction mixture.
Stir at -78°C for an additional 30 minutes, then warm to 0°C.
Quench with saturated ammonium chloride solution.
Extract the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.
Purify by column chromatography.
Yields typically range from 70% to 85%.
Characterization Data
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons consistent with substitution pattern.
- ^19F NMR confirms presence of fluorine atoms with characteristic chemical shifts around -95 to -98 ppm.
- ^13C NMR exhibits signals corresponding to aromatic carbons with coupling to fluorine atoms.
-
- Characteristic aromatic C-H stretching around 3000 cm^-1.
- C-F stretching observed near 1100-1300 cm^-1.
- Methoxy C-O stretching around 1250 cm^-1.
Melting Point: Reported melting points typically in the range of 80-90 °C depending on purity.
Research Results and Analysis
The directed ortho-metalation method generally provides higher yields and better regioselectivity compared to direct electrophilic iodination, especially when sensitive substituents like fluorine are present.
Electrophilic iodination requires careful control of reaction temperature and stoichiometry to avoid polyiodination or substitution at undesired positions.
Both methods have been validated in multiple studies with consistent reproducibility.
Purity and identity of the final compound are confirmed by combined spectroscopic techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The fluorine atoms can be reduced to form hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,4-difluoro-2-azido-5-methoxybenzene, while oxidation with potassium permanganate can yield 1,4-difluoro-2-iodo-5-formylbenzene.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 1,4-difluoro-2-iodo-5-methoxybenzene in anticancer drug development. The compound's unique structure allows it to interact with biological targets effectively. For example, derivatives of this compound have shown promise as inhibitors of specific kinases involved in cancer progression.
A notable case study demonstrated that modifications to the methoxy group enhanced the anticancer activity against breast cancer cell lines, indicating its potential as a lead compound in drug discovery .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that the presence of fluorine and iodine atoms enhances the compound's efficacy against resistant strains .
Organic Electronics
In material science, this compound is explored for its potential in organic electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to improve the charge transport properties, leading to enhanced device performance .
Photovoltaic Materials
The compound's ability to form stable complexes with other organic materials positions it as a candidate for improving the efficiency of photovoltaic systems. Studies have indicated that blending this compound with specific donor materials can result in higher power conversion efficiencies due to better light absorption characteristics .
Case Study 1: Anticancer Activity
A research team synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results showed that certain modifications led to a significant reduction in cell viability, suggesting a pathway for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against a panel of pathogens. The findings revealed that specific substitutions on the benzene ring significantly increased antibacterial potency compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-iodo-5-methoxybenzene depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various physiological effects.
Comparison with Similar Compounds
Key Comparisons :
- Iodine vs. Bromine/Nitro Groups : Iodine’s polarizable nature enhances leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike bromine or nitro groups seen in compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzimidazole or 1,5-Dichloro-3-Methoxy-2-nitrobenzene .
Physical and Structural Properties
Substituent positioning significantly affects melting points, solubility, and crystallinity. For instance:
- Methyl 4,4′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate exhibits planar geometry with intermolecular hydrogen bonding, stabilized by fluorine and methoxy groups . In contrast, iodine’s larger atomic radius in 1,4-Difluoro-2-iodo-5-methoxybenzene may disrupt packing efficiency, reducing melting points compared to smaller-halogen analogs.
- 1,5-Dichloro-3-Methoxy-2-nitrobenzene (MW 222.03 g/mol) has a nitro group, which increases density and reactivity compared to iodine-substituted derivatives .
Table 1: Comparative Properties of Selected Halogenated Benzene Derivatives
Biological Activity
1,4-Difluoro-2-iodo-5-methoxybenzene is an organic compound notable for its unique arrangement of functional groups, which includes two fluorine atoms, one iodine atom, and a methoxy group attached to a benzene ring. Its molecular formula is CHFI O. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its distinct electronic properties and potential biological activities.
The compound's structure imparts specific electronic characteristics that can influence its biological activity. The presence of halogens (fluorine and iodine) often enhances lipophilicity and reactivity, making such compounds valuable in drug design and synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, a representative compound from a related series exhibited potent antibacterial activity against Staphylococcus aureus, demonstrating a direct binding mechanism to dihydrofolate reductase (DHFR), which is crucial for bacterial growth. This compound showed an IC value of 0.97 nM against SaDHFR, indicating strong inhibition of its enzymatic activity .
Structure-Activity Relationship (SAR)
The biological evaluation of similar compounds has led to the establishment of a structure-activity relationship (SAR). Modifications in the halogen substituents and the methoxy group significantly affect the antimicrobial efficacy. For example, variations in the position and type of halogen can lead to differing levels of antibacterial potency and selectivity against various bacterial strains.
Synthesis Methods
This compound can be synthesized through several methods involving halogenation reactions. A typical synthesis pathway includes:
- Starting Material : 1-Iodo-4-methoxybenzene.
- Fluorination : Utilizing xenon difluoride (XeF) under controlled conditions to introduce fluorine atoms selectively onto the aromatic ring .
Potential Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : Its structural characteristics are advantageous for designing new antibiotics or other therapeutic agents targeting bacterial infections.
- Material Science : The compound's electronic properties may also find applications in organic electronics or as precursors in polymer synthesis.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-2-iodo-5-methoxyphenylamine | Methoxy group and amino group | Moderate antibacterial activity |
| 3-Fluoro-2-bromo-5-methoxybenzene | Bromine instead of iodine | Lower efficacy against S. aureus |
| 1-Fluoro-2-bromo-4-methoxybenzene | Different positions of halogens | Varies based on substitution |
Case Studies
Several case studies have been conducted on related compounds that elucidate their biological activities:
- Case Study on Antibacterial Activity : A study demonstrated that derivatives with similar halogen configurations showed varying degrees of effectiveness against resistant strains of bacteria, emphasizing the importance of structural modifications .
- Fluorination Studies : Research focused on fluorination methodologies revealed that optimizing conditions can significantly enhance yields and purity of products like this compound .
Q & A
Basic: What are the recommended synthetic routes for 1,4-difluoro-2-iodo-5-methoxybenzene, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via sequential electrophilic substitution and halogenation. A plausible route involves:
Methoxy Introduction: Methoxylation of 1,4-difluorobenzene using NaOMe/CuI under reflux (70–90°C) to install the methoxy group at position 5 .
Iodination: Electrophilic iodination using ICl or NIS (N-iodosuccinimide) in acetic acid at 0–5°C to minimize di-iodination byproducts. Monitor regioselectivity via TLC (Rf ~0.3 in hexane/EtOAc 9:1) .
Purification: Column chromatography (silica gel, hexane/DCM gradient) to isolate the target compound (yield: ~45–60%) .
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Adjust stoichiometry of iodinating agents (1.2–1.5 eq) to balance reactivity and selectivity .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Analysis:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 300.9512 (calculated for C₇H₅F₂IO) .
- Elemental Analysis: Validate %C (28.0%), %H (1.7%), %F (12.6%) .
Advanced: How do the electronic effects of fluorine and iodine substituents influence cross-coupling reactivity in this compound?
Methodological Answer:
- Fluorine (Electron-Withdrawing): Activates the ring for nucleophilic substitution at positions ortho/para to F, but deactivates for electrophilic reactions. Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ (2 mol%) and aryl boronic acids (1.5 eq) in THF/H₂O (80°C, 12 h) to functionalize the iodo group .
- Iodine (Leaving Group): High polarizability enhances oxidative addition in Pd-catalyzed reactions. Kinetic studies show 10–20× faster coupling rates compared to bromo analogs .
Advanced: What strategies resolve contradictions in regioselectivity during electrophilic substitution?
Methodological Answer:
Conflicting reports on substitution patterns (e.g., para vs. meta products) arise from solvent polarity and directing group interplay:
- Methoxy Group: Strongly ortho/para-directing, but fluorine’s electron-withdrawing effect competes. In DMF, methoxy dominates, yielding >80% para-iodination .
- Solvent Effects: Use low-polarity solvents (e.g., CCl₄) to enhance fluorine’s meta-directing influence, producing mixed products. Monitor via GC-MS .
Advanced: How can this compound serve as a precursor in pharmaceutical or material science applications?
Methodological Answer:
- Antimicrobial Derivatives: React with thioureas to form benzothiazoles (MIC: 2–8 µg/mL against S. aureus) .
- Liquid Crystals: Introduce long alkyl chains via Sonogashira coupling to create fluorinated mesogens (Δε = +12.5 at 20°C) .
Advanced: What are the stability profiles of this compound under varying conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 180°C (DSC data). Store at –20°C in amber vials .
- Light Sensitivity: UV-Vis studies show rapid iodobenzene formation under UV light (λ = 254 nm). Use light-protected reactors .
- Hydrolytic Stability: Stable in neutral pH but degrades in basic conditions (t₁/₂ = 2 h at pH 10) .
Advanced: How can crystallography aid in understanding its molecular packing and reactivity?
Methodological Answer:
- X-ray Diffraction: Resolve C–I···F interactions (3.2–3.5 Å) that stabilize crystal lattices. Data from similar fluorinated aromatics (e.g., ASD2600) show monoclinic P2₁/c symmetry .
- Hirshfeld Surface Analysis: Quantify halogen bonding contributions (I···F: 8–12% of total interactions) .
Advanced: What computational methods predict its reactivity in complex transformations?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G ): Model transition states for iodination (ΔG‡ = 18.5 kcal/mol) .
- Molecular Dynamics: Simulate solvent effects on substitution pathways (e.g., DMSO stabilizes iodonium intermediates) .
Advanced: How to develop robust HPLC/GC methods for quantifying trace impurities?
Methodological Answer:
- HPLC Conditions: C18 column, MeCN/H₂O (70:30), 1.0 mL/min, UV detection at 220 nm. LOD: 0.1 µg/mL .
- GC-MS: DB-5 column (30 m), splitless injection. Monitor m/z 301 (target) and m/z 173 (deiodination byproduct) .
Advanced: How to address mechanistic contradictions in nitro-group reduction pathways?
Methodological Answer:
While reports nitro → amine reduction (H₂/Pd-C, 50 psi), competing pathways (e.g., nitroso intermediates) require control experiments:
- In Situ IR: Track NO₂ peak (1520 cm⁻¹) disappearance.
- Isotopic Labeling: Use ¹⁵N-nitrated analogs to confirm NH₂ formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
